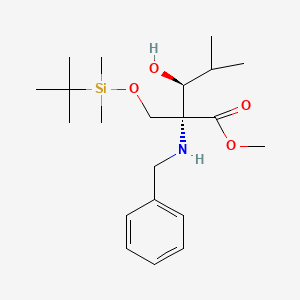![molecular formula C₁₁H₁₄N₄O₅ B1140102 2-amino-7-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one CAS No. 102731-45-3](/img/structure/B1140102.png)
2-amino-7-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of this compound is not well-documented in the available literature .Chemical Reactions Analysis
The chemical reactions involving this compound are not well-documented in the available literature .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not well-documented in the available literature .Scientific Research Applications
Optical Investigation
This compound has been used in optical investigations . It shows a clear solvatochromic behavior close to the blue part (370–420 nm) of the visible spectrum . Quantum chemical calculations show internal charge transfer (ICT) between the donor amino and the electron-withdrawing isocyano groups .
Antifungal Properties
The compound has been gaining attention due to its unique antifungal properties . This makes it a potential candidate for the development of new antifungal treatments.
Anticancer Properties
In addition to its antifungal properties, this compound also exhibits anticancer properties . This opens up possibilities for its use in cancer research and treatment.
Photophysical Properties
The compound has unique photophysical properties . It has high molar absorptivity (ε = 15–18·10 3 M −1 cm −1) and excellent quantum yield (Φ f = 70–95%) in most solvents .
Fluorescence Quenching in Water
Interestingly, its fluorescence is completely quenched in water . This property can be advantageous in biolabeling applications, where background fluorescence should be kept minimal .
Material Science
The development of high-performance environment-sensitive dyes and/or fluorescent solvatochromic probes are one of the main focuses of today’s material science . This compound, with its unique properties, can contribute significantly to this field.
Mechanism of Action
Safety and Hazards
Future Directions
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-amino-7-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one involves the synthesis of the pyrrolopyrimidinone core structure, followed by the addition of the oxolane group and the final attachment of the amino group.", "Starting Materials": ["4-chloro-2-nitropyrimidine", "ethyl acetoacetate", "ethyl cyanoacetate", "2,3-dihydroxy-4-methylenepentanal", "sodium borohydride", "L-tartaric acid", "sodium hydroxide", "ammonium chloride", "sodium bicarbonate", "hydrochloric acid", "sodium chloride", "ethanol", "water"], "Reaction": ["Step 1: Synthesis of 4-chloro-2-nitropyrimidine by reacting 2-chloro-5-nitrophenylamine with ethyl cyanoacetate and sodium ethoxide in ethanol.", "Step 2: Reduction of 4-chloro-2-nitropyrimidine to 4-amino-2-chloropyrimidine using sodium borohydride in ethanol.", "Step 3: Condensation of 4-amino-2-chloropyrimidine with ethyl acetoacetate and L-tartaric acid in ethanol to form 2,4-dioxo-7-(2-tartaric acid ethyl ester)pyrrolo[3,2-d]pyrimidine.", "Step 4: Hydrolysis of 2,4-dioxo-7-(2-tartaric acid ethyl ester)pyrrolo[3,2-d]pyrimidine with sodium hydroxide in water to remove the tartaric acid ester and form 2,4-dioxo-7-pyrrolo[3,2-d]pyrimidine.", "Step 5: Addition of 2,3-dihydroxy-4-methylenepentanal to 2,4-dioxo-7-pyrrolo[3,2-d]pyrimidine in the presence of ammonium chloride and sodium bicarbonate in ethanol to form 2-amino-7-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one.", "Step 6: Purification of the final product by recrystallization from ethanol and water mixture, followed by drying."] } | |
CAS RN |
102731-45-3 |
Product Name |
2-amino-7-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one |
Molecular Formula |
C₁₁H₁₄N₄O₅ |
Molecular Weight |
282.25 |
IUPAC Name |
2-amino-7-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C11H14N4O5/c12-11-14-5-3(1-13-6(5)10(19)15-11)9-8(18)7(17)4(2-16)20-9/h1,4,7-9,13,16-18H,2H2,(H3,12,14,15,19)/t4-,7-,8-,9+/m1/s1 |
SMILES |
C1=C(C2=C(N1)C(=O)NC(=N2)N)C3C(C(C(O3)CO)O)O |
synonyms |
2-Amino-7-(β-D-ribofuranosyl[3,2-d]pyrimidin-4-one; 2-Amino-1,5-dihydro-7-β-D-ribofuranosyl-4H-pyrrolo[3,2-d]pyrimidin-4-one; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




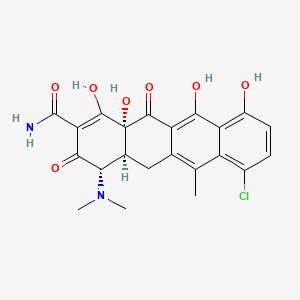
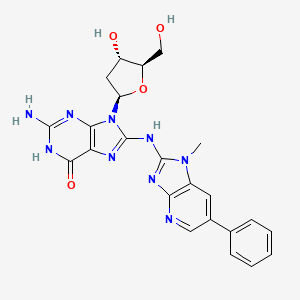

![Disodium;5-acetamido-2-[(E)-2-(4-nitro-2-sulfonatophenyl)ethenyl]benzenesulfonate](/img/structure/B1140027.png)
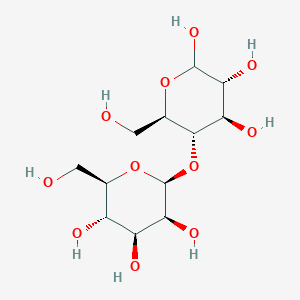
![(4S,7R,8S,9S,16S)-4,8-bis[[tert-butyl(dimethyl)silyl]oxy]-5,5,7,9,13-pentamethyl-16-[1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]cyclohexadec-13-ene-1,2,6-trione](/img/structure/B1140032.png)
![(3S,6R,7S,12Z,15S,16E)-3,7-Bis-{[tert-butyl(dimethyl)silyl]oxy}-15-hydroxy-4,4,6,8,12,16-hexamethyl-17-(2-methyl-1,3-thiazol-4-yl)-5-oxoheptadeca-12,16-dienoic Acid](/img/structure/B1140033.png)
![(3S,6R,7S,8S,12Z,15S,16E)-1,3,7,15-Tetrakis-{[tert-butyl(dimethyl)silyl]oxy}-4,4,6,8,12,16-hexamethy](/img/structure/B1140034.png)
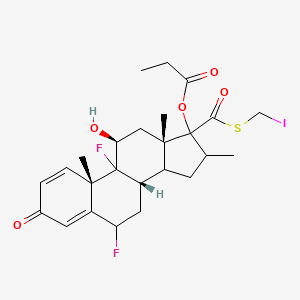
![2-[2-[2-[2-[6-(Biotinylaminohexanoyl]aminoethoxy]ethoxy]ethoxy]-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoic Acid, Methyl Ester](/img/structure/B1140039.png)
![(3R,4S,5S,6S)-1-Aza-5-carboxyl-4-hydroxy-6-isopropyl-3-methyl-7-oxabicyclo[3.3.0]octan-2-one](/img/structure/B1140041.png)
